3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide” is a chemical compound with the CAS Number: 327088-47-1 . It has a molecular weight of 297.42 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of the compound is1S/C14H23N3O2S/c1-3-17(4-2)20(18,19)12-7-8-14(13(15)11-12)16-9-5-6-10-16/h7-8,11H,3-6,9-10,15H2,1-2H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 297.42 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Ijuomah et al. (2022) describes a one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide, showcasing its significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential in developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
Anticancer Activity
Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives of benzenesulfonamide, demonstrating potent in vitro anticancer activity against the breast cancer cell line (MCF7), suggesting these compounds as potential therapeutic agents for cancer treatment (Ghorab & Al-Said, 2012).
Photophysicochemical Properties
Research by Öncül et al. (2021) explored the synthesis, characterization, and photophysicochemical properties of Zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. Their findings suggest applications in photocatalytic activities, potentially contributing to the development of efficient photocatalysts (Öncül, Öztürk, & Pişkin, 2021).
Molecular Docking and Antimicrobial Studies
Elangovan et al. (2021) synthesized a novel compound through condensation of pyridine-4-carboxaldehyde and sulfadiazine, conducting a comprehensive study on its antimicrobial activity and molecular docking, offering insights into the compound's mechanism of action and potential as an antimicrobial agent (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Luminescence and Antibacterial Properties
Feng et al. (2021) constructed series of new d10 metal complexes incorporating modified benzenesulfonamide derivatives, studying their luminescence and antibacterial properties. This work paves the way for the development of new materials with potential applications in sensing and biomedicine (Feng, Li, Feng, Zhang, Chen, Fang, & Li, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-pyrrolidin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-3-17(4-2)20(18,19)12-7-8-14(13(15)11-12)16-9-5-6-10-16/h7-8,11H,3-6,9-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFAHSSGXNUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.